4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE
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Overview
Description
4-[(E)-[({BICYCLO[410]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE typically involves multiple steps. One common approach is the transition metal-catalyzed cycloisomerization of 1,6-enynes, using catalysts such as platinum (II) and gold (I) . This method allows for the formation of the bicyclic structure, which is a key feature of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures such as:
Uniqueness
What sets 4-[(E)-[({BICYCLO[410]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE apart is its specific functional groups and the arrangement of atoms within the bicyclic framework
Properties
IUPAC Name |
[4-[(E)-(bicyclo[4.1.0]heptane-7-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11(21)24-15-8-7-12(9-16(15)23-2)10-19-20-18(22)17-13-5-3-4-6-14(13)17/h7-10,13-14,17H,3-6H2,1-2H3,(H,20,22)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDNMAVXCWMYNK-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2C3C2CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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